Methylenedioxybutylamphetamine

説明

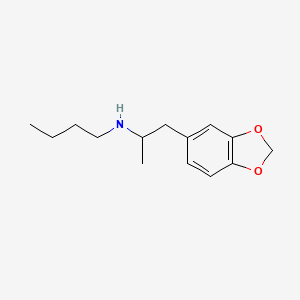

Methylenedioxybutylamphetamine (CAS 74698-38-7) is a synthetic phenethylamine derivative characterized by a methylenedioxy ring substitution at the phenyl group and a butyl side chain attached to the amine nitrogen . Structurally, it shares similarities with classical entactogens like 3,4-methylenedioxymethamphetamine (MDMA) but differs in alkyl chain length and substitution patterns.

特性

CAS番号 |

74698-38-7 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC名 |

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]butan-1-amine |

InChI |

InChI=1S/C14H21NO2/c1-3-4-7-15-11(2)8-12-5-6-13-14(9-12)17-10-16-13/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |

InChIキー |

RDXVRDCQDITVDV-UHFFFAOYSA-N |

正規SMILES |

CCCCNC(C)CC1=CC2=C(C=C1)OCO2 |

製品の起源 |

United States |

化学反応の分析

科学研究アプリケーション

メチレンジオキシブチルアンフェタミンは、あまり知られていないことと、効果が最小限であるため、科学研究の用途は限られています。 これは、3,4-メチレンジオキシメタンフェタミン(MDMA)などのよりよく知られているエンタクトジェンの潜在的な代替手段として、精神薬理学の分野で関心を集めています。 同様の化合物の研究では、特に外傷後ストレス障害(PTSD)などの状態の精神療法における潜在的な治療用途を探求することを目指しています.

科学的研究の応用

Methylenedioxybutylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychopharmacology as a potential alternative to more well-known entactogens like 3,4-methylenedioxymethamphetamine (MDMA). Research into similar compounds aims to explore their potential therapeutic applications, particularly in psychotherapy for conditions such as post-traumatic stress disorder (PTSD) .

作用機序

類似の化合物との比較

メチレンジオキシブチルアンフェタミンは、以下を含む他の置換アンフェタミンと似ています。

3,4-メチレンジオキシアンフェタミン(MDA): メチレンジオキシブチルアンフェタミンの親化合物で、精神活性効果が知られています。

3,4-メチレンジオキシメタンフェタミン(MDMA):

3,4-メチレンジオキシ-N-エチルアンフェタミン(MDEA): MDMAに似た効果を持つ別のエンタクトジェンですが、より穏やかで短時間で作用します。 メチレンジオキシブチルアンフェタミンは、その最小限の効果と限られた研究で、他のこれらの化合物と比較して目立ちません.

類似化合物との比較

Structural Analogues

The table below compares Methylenedioxybutylamphetamine with key analogues:

| Compound | Chemical Structure | Key Features | Receptor Affinity* | Duration of Action* |

|---|---|---|---|---|

| Methylenedioxybutylamphetamine | Methylenedioxy ring, N-butyl chain | Extended alkyl chain may delay metabolism; limited clinical data | Hypothesized: 5-HT₂A, DAT | Unknown |

| MDMA (3,4-Methylenedioxymethamphetamine) | Methylenedioxy ring, N-methyl chain | High serotonin release; entactogenic effects | 5-HT₂A, SERT, DAT | 3–6 hours |

| MDA (3,4-Methylenedioxyamphetamine) | Methylenedioxy ring, N-H (primary amine) | Greater neurotoxicity; hallucinogenic properties | 5-HT₂A, DAT | 4–8 hours |

| MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) | Methylenedioxy ring, N-methyl butanamine | Reduced stimulant effects; milder entactogen | Moderate SERT, DAT | 3–5 hours |

Key Differences

- Receptor Interactions : While MDMA strongly inhibits serotonin reuptake (SERT), the longer alkyl chain in Methylenedioxybutylamphetamine may shift affinity toward dopamine transporters (DAT), as seen in MBDB.

- Metabolism : The butyl group could prolong hepatic degradation via cytochrome P450 enzymes, leading to delayed onset and extended half-life compared to MDMA.

Pharmacological and Toxicological Considerations

- Potency : Methylenedioxybutylamphetamine’s potency is hypothesized to be lower than MDMA due to steric hindrance from the butyl chain, reducing receptor binding efficiency.

- Neurotoxicity : Unlike MDA, which induces serotonergic neurotoxicity, Methylenedioxybutylamphetamine’s toxicity profile remains unstudied. Structural parallels to MBDB suggest milder effects.

- Legal Status: Not explicitly regulated in most jurisdictions, though analog laws may apply depending on structural similarity to scheduled substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。